

# Spectroscopic Profile of N-(3-methoxypropyl)urea: A Technical Guide

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## Compound of Interest

Compound Name: **N-(3-methoxypropyl)urea**

Cat. No.: **B072451**

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**Disclaimer:** This technical guide provides a detailed analysis of the expected spectroscopic data for **N-(3-methoxypropyl)urea**. As a comprehensive, experimentally verified dataset for this specific compound is not readily available in public repositories, the spectral data and interpretations presented herein are predicted based on established principles of NMR, IR, and Mass Spectrometry. This document is intended to serve as an illustrative guide for researchers, demonstrating the analytical workflow and the expected spectral characteristics for structural elucidation and quality control.

## Introduction: The Analytical Imperative for N-(3-methoxypropyl)urea

**N-(3-methoxypropyl)urea** is a small, functionalized organic molecule incorporating a urea moiety, a flexible alkyl chain, and a methoxy ether group. Such structures are of interest in medicinal chemistry and materials science due to their hydrogen bonding capabilities and potential as building blocks. Unambiguous structural confirmation and purity assessment are paramount in any research or development context. This guide provides a foundational understanding of its characteristic spectroscopic signatures, which are critical for confirming its identity and purity. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailing not just the data itself, but the rationale behind the expected signals and the experimental protocols for their acquisition.

## Molecular Structure and Key Features

To interpret spectral data, one must first understand the molecule's structure and the distinct chemical environments within it.

Caption: Molecular structure of **N-(3-methoxypropyl)urea** ( $C_5H_{12}N_2O_2$ ).

The molecule possesses several key features that will give rise to distinct spectroscopic signals:

- Urea Group ( $N^2H_2-C^1(=O)-N^1H$ ): Contains a carbonyl carbon ( $C^1$ ) and two distinct nitrogen environments with associated protons. The  $C=O$  bond will have a strong IR absorption, and the  $N-H$  protons will be visible in  $^1H$  NMR.
- Propyl Chain ( $-N^1H-C^2H_2-C^3H_2-C^4H_2-O-$ ): Three methylene ( $CH_2$ ) groups, each in a unique chemical environment due to their proximity to the nitrogen and oxygen atoms.
- Methoxy Group ( $-O-C^5H_3$ ): A terminal methyl group attached to an oxygen atom, which typically yields a sharp, characteristic singlet in  $^1H$  NMR.

## **$^1H$ Nuclear Magnetic Resonance ( $^1H$ NMR) Spectroscopy**

$^1H$  NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of **N-(3-methoxypropyl)urea** would clearly resolve each unique proton environment.

### **Experimental Protocol: $^1H$ NMR Acquisition**

A robust protocol ensures data reproducibility and accuracy.

Caption: Standard workflow for acquiring a  $^1H$  NMR spectrum.

### **Predicted $^1H$ NMR Data & Interpretation**

The choice of solvent (e.g.,  $CDCl_3$  vs.  $DMSO-d_6$ ) will affect the chemical shifts of the exchangeable  $N-H$  protons. The data below is a general prediction.

Label	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment	Rationale
H <sup>5</sup>	~3.30	Singlet (s)	3H	-OCH <sub>3</sub>	Protons on a carbon adjacent to an oxygen atom are deshielded. No adjacent protons result in a singlet.
H <sup>4</sup>	~3.40	Triplet (t)	2H	-CH <sub>2</sub> -O-	Deshielded by the adjacent oxygen.
H <sup>2</sup>	~3.15	Quartet (q) or Triplet of Triplets (tt)	2H	-NH-CH <sub>2</sub> -	Coupled to the two protons on C <sup>3</sup> , resulting in a triplet.
H <sup>3</sup>	~1.70	Quintet (quin)	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	Deshielded by the adjacent nitrogen.

protons on C<sup>2</sup> and C<sup>4</sup>, resulting in a quintet.

Amide/urea protons are significantly deshielded. Coupled to the two protons on C<sup>2</sup>. May appear broad due to exchange.

N <sup>1</sup> H	~5.8 - 6.2	Triplet (t) or Broad (br)	1H	-C(=O)NH-	Deshielded urea protons. No adjacent non-equivalent protons result in a singlet. Often appears as a broad singlet.
N <sup>2</sup> H <sub>2</sub>	~5.4 - 5.6	Singlet (s) or Broad (br)	2H	-NH <sub>2</sub>	

## **<sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy**

<sup>13</sup>C NMR spectroscopy identifies the different carbon environments in the molecule.

### **Experimental Protocol: <sup>13</sup>C NMR Acquisition**

The protocol is similar to <sup>1</sup>H NMR but requires more scans due to the low natural abundance of <sup>13</sup>C.

- Sample Preparation: Dissolve ~20-50 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Instrument Setup: Use a broadband probe on an NMR spectrometer (e.g., 100 MHz for a 400 MHz instrument). Set parameters for a proton-decoupled experiment (e.g., zgpg30). A longer relaxation delay (5-10s) and a higher number of scans (1024 or more) are typically required.
- Data Acquisition: Acquire the FID.
- Data Processing: Apply Fourier Transform, phase, and baseline correction. Reference the spectrum to the solvent signal.[[1](#)]

## Predicted <sup>13</sup>C NMR Data & Interpretation

Label	Predicted $\delta$ (ppm)	Assignment	Rationale
C <sup>1</sup>	~158 - 160	C=O	Carbonyl carbons in ureas are highly deshielded and appear significantly downfield.[2][3]
C <sup>4</sup>	~69 - 71	-CH <sub>2</sub> -O-	The carbon atom directly attached to the highly electronegative oxygen is deshielded.
C <sup>5</sup>	~58 - 60	-OCH <sub>3</sub>	The methoxy carbon is also deshielded due to its attachment to oxygen.
C <sup>2</sup>	~38 - 40	-NH-CH <sub>2</sub> -	The carbon atom adjacent to the nitrogen is moderately deshielded.
C <sup>3</sup>	~28 - 30	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	This alkyl carbon is the most shielded, appearing furthest upfield.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

## Experimental Protocol: FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid or liquid samples.

- Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
- Sample Application: Place a small amount of the **N-(3-methoxypropyl)urea** sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

## Predicted IR Data & Interpretation

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale
3450 - 3300	N-H Stretch	Primary & Secondary Amine (-NH <sub>2</sub> , -NH)	A pair of peaks is expected for the asymmetric and symmetric stretching of the primary amine, and a separate peak for the secondary amine. These are characteristic of the urea moiety.[4][5]
2950 - 2850	C-H Stretch	Alkyl (CH <sub>3</sub> , CH <sub>2</sub> )	Stretching vibrations for the sp <sup>3</sup> hybridized C-H bonds in the propyl and methyl groups.
~1660	C=O Stretch (Amide I)	Urea Carbonyl	This is a very strong and characteristic absorption for the carbonyl group in a urea molecule.[6][7]
~1620	N-H Bend	Primary Amine (-NH <sub>2</sub> )	The scissoring vibration of the -NH <sub>2</sub> group is also a prominent feature.[8]
~1460	C-N Stretch	Amide/Amine	Stretching vibration of the carbon-nitrogen bonds within the urea structure.
~1100	C-O Stretch	Ether (-CH <sub>2</sub> -O-CH <sub>3</sub> )	A strong, characteristic peak for the C-O single bond

stretch of the ether linkage.

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## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

### Experimental Protocol: ESI-MS Acquisition

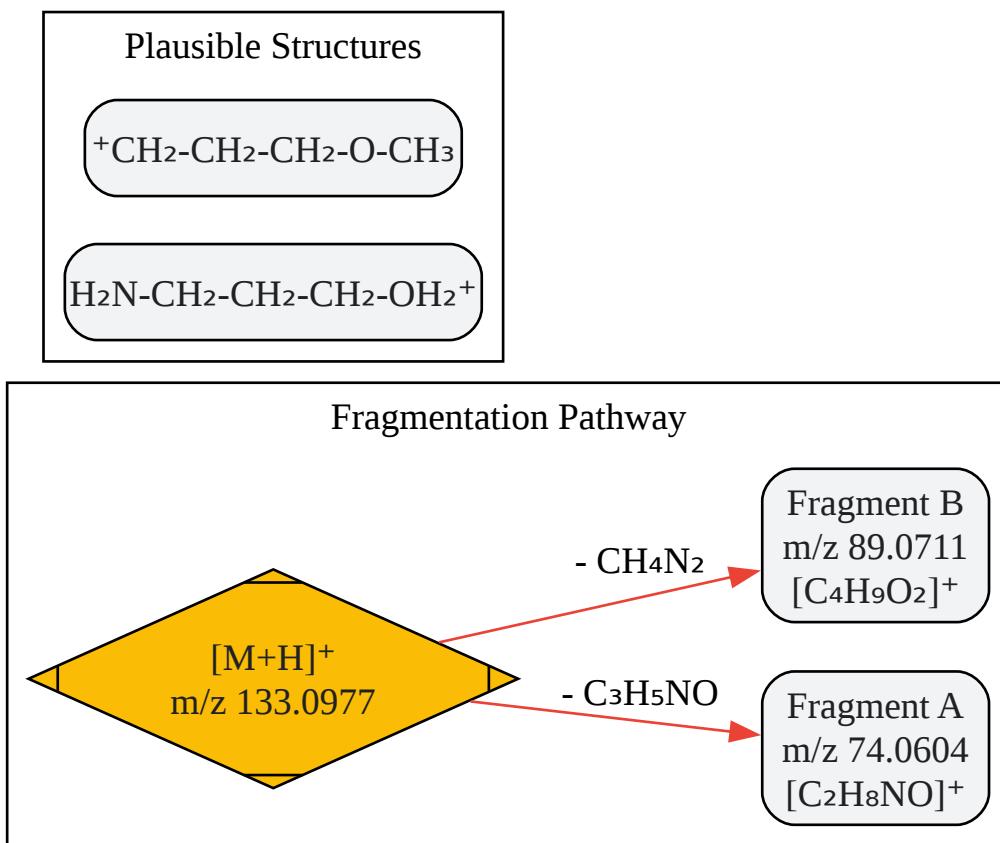
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like urea derivatives.

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu$ L/min).
- **Instrument Parameters:** Set the mass spectrometer to positive ion mode. Optimize key parameters like capillary voltage (~3-4 kV), source temperature, and cone voltage to achieve a stable signal and minimize in-source fragmentation.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

### Predicted Mass Spectrum & Fragmentation Analysis

- Molecular Formula:  $C_5H_{12}N_2O_2$
- Exact Mass: 132.0899 g/mol
- Predicted  $[M+H]^+$  Ion: m/z 133.0977

Upon collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, the protonated molecule would be expected to fragment along predictable pathways. The C-N bonds of the urea are common cleavage points.[\[9\]](#)[\[10\]](#)



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Caption: Predicted ESI-MS/MS fragmentation of protonated **N-(3-methoxypropyl)urea**.

- Fragmentation to  $m/z$  89: Cleavage of the  $\text{N}^1\text{-C}^1$  bond could lead to the loss of urea ( $\text{CH}_4\text{N}_2\text{O}$ ) or a related fragment, but a more likely cleavage is at the  $\text{C}^1\text{-N}^1$  bond, losing isocyanic acid and the terminal amine, or more simply, cleavage of the  $\text{C}^2\text{-N}^1$  bond to yield the methoxypropyl cation.
- Fragmentation to  $m/z$  74: Cleavage of the  $\text{C}^3\text{-C}^4$  bond could produce the  $[\text{H}_2\text{N-C(=O)NH-CH}_2\text{CH}_2]^+$  fragment. A more plausible fragmentation involves cleavage of the C-N bond adjacent to the urea, which is a characteristic fragmentation pathway for ureas.<sup>[10]</sup> The loss of the methoxypropyl group via cleavage at the  $\text{N}^1\text{-C}^2$  bond would lead to a fragment corresponding to protonated urea itself, which is less informative. A more likely fragmentation is the loss of isocyanic acid (HNCO) followed by other rearrangements.

A primary cleavage of the alkyl chain is also possible. The most diagnostic fragments would arise from the cleavage of the bonds flanking the central urea nitrogen (N<sup>1</sup>), providing clear evidence of the substituent.

## Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of **N-(3-methoxypropyl)urea**. The <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm the carbon-hydrogen framework and the specific electronic environments of each atom. The IR spectrum provides rapid confirmation of key functional groups, notably the urea C=O and N-H bonds, and the ether C-O bond. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this compound, crucial for any scientific application.

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